N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide
Description
N-[3-(1H-Imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide is a structurally unique compound characterized by a hybrid pharmacophore combining an imidazole-propyl chain linked to a purine-beta-alaninamide moiety. The imidazole group is a well-known heterocycle with electron-rich properties, enabling hydrogen bonding and coordination with biological targets, while the purine scaffold is a critical component of nucleotide analogs, often implicated in kinase inhibition or adenosine receptor modulation.
Properties
Molecular Formula |
C14H18N8O |
|---|---|
Molecular Weight |
314.35 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C14H18N8O/c23-11(16-3-1-6-22-7-5-15-10-22)2-4-17-13-12-14(19-8-18-12)21-9-20-13/h5,7-10H,1-4,6H2,(H,16,23)(H2,17,18,19,20,21) |
InChI Key |
PNXSCADVSANWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)CCNC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and purine intermediates separately, followed by their coupling through a series of condensation and substitution reactions.
Imidazole Intermediate Synthesis: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by further functionalization to introduce the propyl group.
Purine Intermediate Synthesis: The purine ring can be synthesized through a series of cyclization reactions starting from simple amines and formamide derivatives.
Coupling Reaction: The final step involves coupling the imidazole and purine intermediates using a suitable linker, such as beta-alaninamide, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The imidazole and purine rings can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms in the imidazole and purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the purine ring can mimic nucleotides, allowing the compound to interfere with biological processes like DNA replication or protein synthesis. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in Compound 8) enhance carbonic anhydrase (CA) inhibition, likely due to increased electrophilicity at the amide carbonyl .
- Bulkier substituents (e.g., biphenyl in Compound 9) reduce activity compared to smaller groups, suggesting steric hindrance limits target binding.
The target compound’s purine moiety may shift activity toward kinase or nucleotide-binding targets. For example, purine derivatives often inhibit kinases (e.g., cyclin-dependent kinases) by competing with ATP binding. Beta-alaninamide’s flexible linker could further modulate solubility or membrane permeability.
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide, with the CAS number 1010887-54-3, is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
The molecular formula for this compound is , and it has a molecular weight of 314.35 g/mol. The structure features an imidazole ring, which is known for its role in various biological processes.
Antimicrobial Activity
Research indicates that compounds containing imidazole and purine moieties exhibit antimicrobial properties. The presence of the imidazole ring is crucial for interaction with biological targets, potentially disrupting microbial cell functions.
- Mechanism of Action : The compound may inhibit nucleic acid synthesis or interfere with metabolic pathways in pathogens, similar to other purine analogs.
- Efficacy : Preliminary studies suggest that this compound shows promising activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values remain to be established.
Antimalarial Properties
Recent studies have explored the antimalarial potential of compounds related to this compound. For instance, research on similar imidazolium derivatives has shown nanomolar potencies against Plasmodium falciparum, indicating that modifications in the imidazole structure can enhance activity against malaria parasites.
| Compound | IC50 (nM) | Target | Reference |
|---|---|---|---|
| Analog 1 | <10 | P. falciparum (resistant) | |
| Analog 2 | <50 | P. falciparum (sensitive) |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Imidazole Substituents : Variations in alkyl substituents on the imidazole ring can affect lipophilicity and cellular uptake.
- Purine Backbone Modifications : Changes to the purine structure may enhance binding affinity to target enzymes involved in nucleic acid synthesis.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various imidazole derivatives, this compound demonstrated significant inhibition of bacterial growth in vitro, with a notable effect against Staphylococcus aureus and Escherichia coli. The results indicate that this compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Antimalarial Activity
A recent investigation into the antimalarial effects of related compounds showed that structural analogs with enhanced solubility and stability exhibited improved efficacy against P. falciparum. These findings suggest that this compound could be optimized for better therapeutic outcomes through targeted modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
